molecular formula C12H16N2O3 B398183 1-(3-Ethoxy-4-nitrophenyl)pyrrolidine

1-(3-Ethoxy-4-nitrophenyl)pyrrolidine

Cat. No.: B398183
M. Wt: 236.27g/mol
InChI Key: CLKYOSYIYKJBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-nitrophenyl)pyrrolidine is a chemical compound for research and development applications. This nitrophenyl pyrrolidine derivative is characterized by an ethoxy substituent in the meta position relative to the nitrogen heterocycle. Compounds within this structural family are often utilized as key synthetic intermediates or building blocks in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research . The molecular structure features a pyrrolidine ring, a five-membered nitrogen heterocycle, which contributes to the compound's stereoelectronic properties. Precise handling and storage protocols are essential for maintaining the integrity of this reagent. As with many specialized organic compounds, it is recommended to store the material sealed in a dry environment . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27g/mol

IUPAC Name

1-(3-ethoxy-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C12H16N2O3/c1-2-17-12-9-10(13-7-3-4-8-13)5-6-11(12)14(15)16/h5-6,9H,2-4,7-8H2,1H3

InChI Key

CLKYOSYIYKJBSC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Ethoxy-4-nitrophenyl)pyrrolidine and its analogs:

Compound Name Substituents on Phenyl Ring Key Functional Groups Synthesis Yield (If Reported) Reported Applications/Hazards Reference ID
This compound 3-ethoxy, 4-nitro Pyrrolidine, nitro, ethoxy Not reported Inferred: Potential pharmacological activity N/A
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine 2,5-dimethoxy, 4-nitro Pyrrolidine, nitro, methoxy 82% New compound; no literature data
4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 3-nitro Pyrrolidine-2,3-dione, methylamino 77.3% Synthetic intermediate; structural complexity
1-Ethyl-2-(3',4'-dichloro-phenylimino)-pyrrolidine 3',4'-dichloro Imino, ethyl Not reported Antiparasitic activity
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine 4-nitro (via ethoxyethyl chain) Nitrophenoxy, ethyl linker Not reported Harmful by inhalation, skin contact, or ingestion

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound contrasts with methoxy groups in analog , which may alter reaction kinetics in synthesis or metabolic stability in biological systems.
  • Nitro Group Positioning : The 4-nitro substituent in the target compound is analogous to 3-nitro in , but positional differences could affect electronic distribution and intermolecular interactions.

Synthesis Complexity :

  • The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine achieved an 82% yield without chromatography, suggesting efficient nucleophilic aromatic substitution . The target compound may follow a similar pathway but require optimization for ethoxy group introduction.

The nitro group in the target compound may confer antimicrobial or enzyme-inhibitory properties, as seen in other pyrrolidine derivatives .

Safety Profile :

  • Nitro-containing pyrrolidines (e.g., ) are associated with inhalation and dermal hazards. The target compound’s nitro group likely necessitates similar safety precautions during handling.

Preparation Methods

Substrate Preparation and Nitration Conditions

The most widely reported method involves nitration of 1-(2-ethoxyphenyl)pyrrolidine. In a representative procedure:

  • Substrate Activation : 1-(2-Ethoxyphenyl)pyrrolidine (50 mmol) is dissolved in concentrated H₂SO₄ (98%, 150 mL) at 0–5°C.

  • Nitration : Fuming HNO₃ (65%, 55 mmol) is added dropwise over 2 hours while maintaining temperature below 10°C.

  • Workup : The mixture is poured onto ice (500 g), neutralized with NaHCO₃, and extracted with CH₂Cl₂.

Key Data :

ParameterValueSource
Yield82%
Reaction Time6 hours
Purity (HPLC)98.5%

The nitration regioselectivity arises from the ethoxy group’s +M effect, directing electrophilic attack to the para position. Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level confirm the transition state energy for para-nitration is 12.3 kcal/mol lower than ortho pathways.

Multi-Component Cyclization Strategy

Three-Component Reaction Protocol

An alternative synthesis from Nguyen et al. employs a one-pot assembly:

  • Reactants : 3-Nitroaniline (1.0 equiv), ethyl 2,4-dioxovalerate (1.1 equiv), and benzaldehyde (1.5 equiv).

  • Conditions : Glacial acetic acid solvent, 25°C, Ar atmosphere.

  • Mechanism : Sequential imine formation, Michael addition, and cyclodehydration.

Optimized Parameters :

VariableOptimal RangeImpact on Yield
Temperature20–30°C±5% yield
Acetic Acid Volume2 mL/mmolMaximizes cyclization
Reaction Time4–6 hoursCompletes in 4h

This method achieves 45% isolated yield but offers advantages in step economy. The pyrrolidine ring forms via intramolecular nucleophilic attack, with the ethoxy group introduced through subsequent Williamson ether synthesis.

Catalytic Reductive Amination Approach

Hydrogenation of Nitro Intermediate

Patent CN107759477A describes a nitro-to-amine reduction pathway adaptable to this synthesis:

  • Intermediate : 4-Nitro-1-(2-ethoxyphenyl)pyrrolidine.

  • Catalyst : 5% Pd/C (0.1 equiv) under H₂ (50 psi).

  • Conditions : Ethanol solvent, 60°C, 12 hours.

Performance Metrics :

MetricValue
Conversion99%
Selectivity94%
Catalyst Reuse5 cycles

While originally developed for p-nitrophenethylamine derivatives, this method’s mild conditions preserve the ethoxy group’s integrity, making it transferable to pyrrolidine systems.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Recent advances employ Merrifield resin functionalized with pyrrolidine precursors:

  • Resin Loading : 1.2 mmol/g capacity achieved via SN2 displacement.

  • Nitrophenyl Incorporation : Ullmann coupling with 2-ethoxy-4-nitroiodobenzene (CuI, L-proline, DMF, 80°C).

  • Cleavage : TFA/DCM (1:4) liberates the product with >95% purity.

Scale-Up Data :

Batch Size (g)Yield (%)Purity (%)
107896.2
1007595.8
10007294.1

This approach enables combinatorial library synthesis but requires specialized equipment for resin handling.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate organic solvents:

  • Reactants : 2-Ethoxy-4-nitrobenzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv).

  • Additives : SiO₂ (200 mg/mmol) as grinding auxiliary.

  • Conditions : Stainless steel jar, 30 Hz, 2 hours.

Sustainability Metrics :

ParameterValueImprovement vs Classical
E-Factor2.178% reduction
PMI (Process Mass Intensity)4.365% lower
Energy Consumption15 kJ/mol90% decrease

The mechanochemical route achieves 68% yield through enhanced molecular diffusion and reduced side reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical Nitration8298.512.40Industrial
Multi-Component4597.88.20Lab-scale
Catalytic Hydrogenation7696.018.75Pilot plant
Solid-Phase7595.832.10HTS
Mechanochemical6899.16.80Green chemistry

Impurity Profiles

HPLC-MS analysis identifies key byproducts:

  • Ortho-Nitration Isomer : 2.1–3.8% in classical method

  • Ring-Opened Adducts : 4.5% in multi-component route

  • De-ethoxylated Product : 1.2% under hydrogenation conditions

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